4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride

Catalog No.
S3305099
CAS No.
1094384-92-5
M.F
C13H19ClO3S
M. Wt
290.8
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl chlorid...

CAS Number

1094384-92-5

Product Name

4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride

IUPAC Name

4-butoxy-3-propan-2-ylbenzenesulfonyl chloride

Molecular Formula

C13H19ClO3S

Molecular Weight

290.8

InChI

InChI=1S/C13H19ClO3S/c1-4-5-8-17-13-7-6-11(18(14,15)16)9-12(13)10(2)3/h6-7,9-10H,4-5,8H2,1-3H3

InChI Key

DIEANDZWPLMEIJ-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C

solubility

not available

4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride is an organic compound characterized by the molecular formula C13H19ClO3S and a molecular weight of 290.81 g/mol. This compound features a benzene ring substituted with a butoxy group, an isopropyl group, and a sulfonyl chloride group. Its unique structure contributes to its reactivity and utility in various chemical applications, particularly in organic synthesis and medicinal chemistry .

Currently, there's no information regarding a specific mechanism of action for 4-Bu-3-iPr-BsCl in biological systems.

Sulfonyl chlorides are generally known to be:

  • Corrosive: They can cause irritation and burns to skin and eyes upon contact [].
  • Lachrymators: They can irritate the respiratory tract and cause tearing.
  • Reactive: They can react violently with water or alcohols, releasing hydrochloric acid fumes.

  • Nucleophilic Substitution: The sulfonyl chloride group is highly reactive, allowing for nucleophilic substitutions that can yield sulfonamide or sulfonate derivatives.
  • Reduction: The sulfonyl chloride can be reduced to form sulfinyl or sulfhydryl compounds using reducing agents like lithium aluminum hydride.
  • Oxidation: This compound can undergo oxidation to generate sulfonic acids or sulfonate salts.

The reactivity of this compound is influenced by its structural components, particularly the presence of the butoxy and isopropyl groups, which affect steric hindrance and electronic properties.

While specific biological activities of 4-butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride have not been extensively documented, compounds with similar structures are often investigated for their potential as enzyme inhibitors or modulators in biochemical pathways. The sulfonyl chloride moiety can react with nucleophilic sites on proteins, potentially leading to modifications that alter biological activity.

The synthesis of 4-butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride typically involves the following steps:

  • Starting Material: Begin with 4-butoxy-3-(propan-2-yl)benzene.
  • Sulfonylation Reaction:
    • Reagent: Use chlorosulfonic acid as the sulfonylating agent.
    • Solvent: Conduct the reaction in anhydrous dichloromethane.
    • Conditions: Maintain the reaction temperature between 0°C and room temperature for several hours to ensure complete conversion to the sulfonyl chloride product .

This method allows for the efficient introduction of the sulfonyl chloride functional group into the aromatic ring.

4-butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride has various applications across different fields:

  • Organic Synthesis: It serves as a reagent for preparing sulfonamide and sulfonate derivatives, which are valuable intermediates in synthetic chemistry.
  • Biochemical Modifications: The compound can be used to modify biomolecules through sulfonylation reactions, impacting protein functionality.
  • Pharmaceutical Development: It is explored for its potential role in drug synthesis, particularly as a building block for more complex pharmaceutical compounds .

Interaction studies involving 4-butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride focus on its reactivity with various nucleophiles. The compound's sulfonyl chloride group can react with amines, alcohols, and thiols, leading to the formation of diverse derivatives such as sulfonamides and esters. Understanding these interactions is crucial for predicting its behavior in biological systems and optimizing its use in synthetic applications.

Several compounds share structural similarities with 4-butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-(Trifluoromethyl)benzene-1-sulfonyl chlorideContains a trifluoromethyl group instead of butoxyIncreased electron-withdrawing properties
4-Isopropylbenzenesulfonyl chlorideLacks the butoxy groupLess hydrophobic; different steric effects
4-(n-butoxy)benzenesulfonyl chlorideSimilar but lacks isopropyl substitutionDifferent hydrophobicity and reactivity profile

Uniqueness

The uniqueness of 4-butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride lies in its combination of both butoxy and isopropyl groups. These substituents confer specific steric and electronic properties that enhance its reactivity and selectivity in various

XLogP3

4.3

Dates

Last modified: 04-14-2024

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